molecular formula C10H15F2IN2O B8036778 1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole

1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole

Cat. No.: B8036778
M. Wt: 344.14 g/mol
InChI Key: GKHKULNFWGAQTR-UHFFFAOYSA-N
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Description

1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butyl group, a difluoroethoxy methyl group, and an iodine atom attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation of the pyrazole ring using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Difluoroethoxy Methyl Group: This step involves the reaction of the pyrazole derivative with a difluoroethoxy methylating agent, such as difluoroethoxymethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of substituted pyrazoles with different functional groups replacing the iodine atom.

    Oxidation: Formation of oxidized derivatives, such as pyrazole N-oxides.

    Reduction: Formation of reduced derivatives, such as pyrazoline.

    Coupling: Formation of biaryl or alkyl-aryl derivatives.

Scientific Research Applications

1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoroethoxy methyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-chloro-1H-pyrazole: Contains a chlorine atom instead of iodine, which can influence its chemical and physical properties.

    1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-bromo-1H-pyrazole: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.

Uniqueness

1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activity. The combination of the butyl group, difluoroethoxy methyl group, and iodine atom makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-butyl-3-(2,2-difluoroethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-2-3-4-15-5-8(13)9(14-15)6-16-7-10(11)12/h5,10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHKULNFWGAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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